
Metkephamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metkephamide acetate, also known as metkefamide, is a synthetic opioid pentapeptide and a derivative of [Met]enkephalin. It has the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2. This compound is known for its potent agonist activity on the δ- and μ-opioid receptors, with roughly equal affinity for both. It also exhibits high affinity and subtype-selectivity for the κ3-opioid receptor .
Preparation Methods
Metkephamide acetate is synthesized through a series of peptide coupling reactions. The synthetic route typically involves the stepwise addition of protected amino acids to form the pentapeptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The final product is then deprotected and purified to obtain this compound .
Chemical Reactions Analysis
Metkephamide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and opioid receptor interactions.
Biology: The compound is used in research to understand the mechanisms of opioid receptor activation and signal transduction.
Medicine: Metkephamide acetate has been investigated for its analgesic properties and potential use as a pain management drug. It has shown promise in providing pain relief with fewer side effects compared to conventional opioids.
Mechanism of Action
Metkephamide acetate exerts its effects by binding to and activating the δ- and μ-opioid receptors in the central nervous system. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, producing analgesic effects. The compound’s high stability against proteolytic degradation allows it to penetrate the blood-brain barrier and provide prolonged pain relief .
Comparison with Similar Compounds
Metkephamide acetate is unique compared to other opioid peptides due to its high stability and ability to penetrate the blood-brain barrier. Similar compounds include:
[Met]enkephalin: The parent peptide of this compound, which has a much shorter half-life and is rapidly degraded in vivo.
Leu-enkephalin: Another opioid peptide with similar receptor affinity but lower stability.
Dynorphin: A peptide with high affinity for κ-opioid receptors but different pharmacokinetic properties.
Properties
Molecular Formula |
C31H44N6O8S |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4) |
InChI Key |
MCEMSMUXOSFTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)
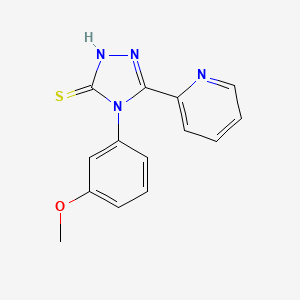

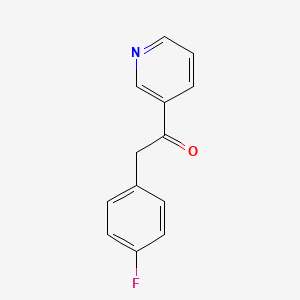
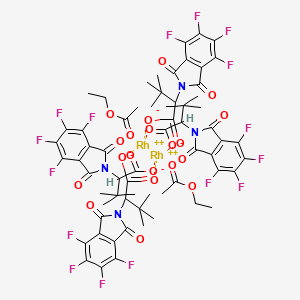

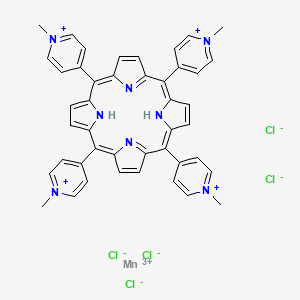
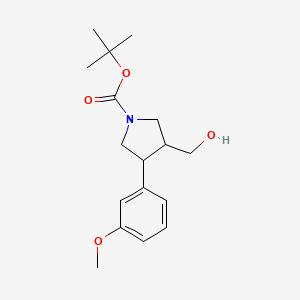


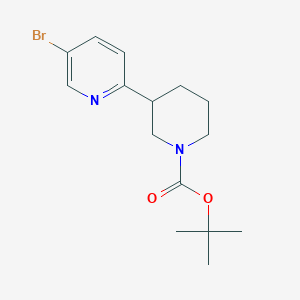
![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304242.png)
![19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-](/img/structure/B12304246.png)
